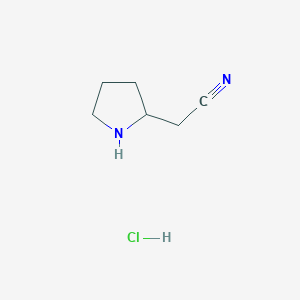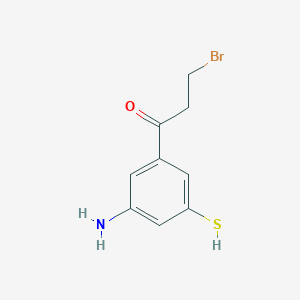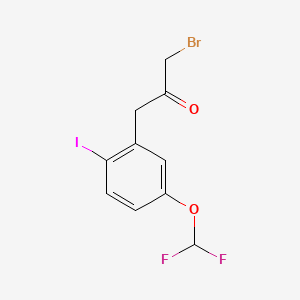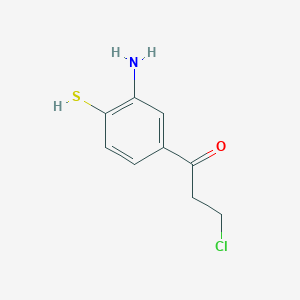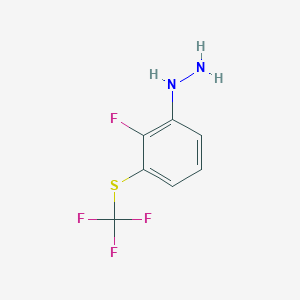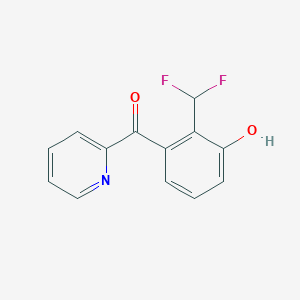
2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. This compound features a difluoromethyl group, which is known for its ability to modulate the biological and physiological activity of molecules by enhancing their lipophilicity, bioavailability, and metabolic stability . The presence of the difluoromethyl group can also serve as a bioisostere for alcohol, thiol, and amine moieties, making it a valuable component in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine can be achieved through various methods. . This process utilizes oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods
Industrial production of difluoromethylated pyridines often involves metal-catalyzed cross-couplings and C-H-difluoromethylation without pre-installed functional groups . These methods are preferred due to their efficiency and ability to increase step economy .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, such as palladium and nickel, and conditions often involve the use of solvents like THF and DMF . The reactions are typically carried out under mild conditions to preserve the integrity of the difluoromethyl group .
Major Products Formed
The major products formed from these reactions include various difluoromethylated derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group can enhance the compound’s ability to interact with enzymes and other proteins, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated pyridines, such as 2-difluoromethylpyridine and trifluoromethylpyridine . These compounds share similar structural features and exhibit comparable biological activities .
Uniqueness
What sets 2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine apart is its specific substitution pattern, which can confer unique properties and reactivity . The presence of both the difluoromethyl and hydroxybenzoyl groups can enhance its interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H9F2NO2 |
|---|---|
Molekulargewicht |
249.21 g/mol |
IUPAC-Name |
[2-(difluoromethyl)-3-hydroxyphenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H9F2NO2/c14-13(15)11-8(4-3-6-10(11)17)12(18)9-5-1-2-7-16-9/h1-7,13,17H |
InChI-Schlüssel |
KUYCOOHAAORTBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



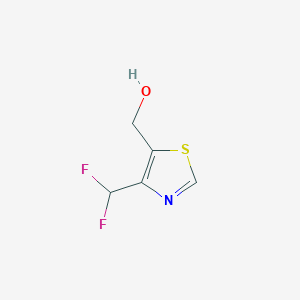

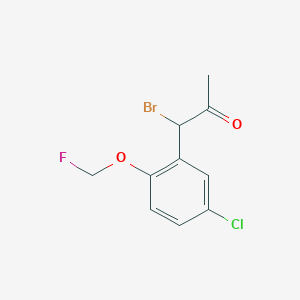
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)

